molecular formula C5H9BN2O3 B13693922 1-(Methoxymethyl)pyrazole-3-boronic Acid

1-(Methoxymethyl)pyrazole-3-boronic Acid

Cat. No.: B13693922
M. Wt: 155.95 g/mol
InChI Key: HANUGYNSFVKWLG-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)pyrazole-3-boronic Acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1-(Methoxymethyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under low-temperature conditions to prevent over-alkylation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)pyrazole-3-boronic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Mechanism of Action

The primary mechanism of action for 1-(Methoxymethyl)pyrazole-3-boronic Acid in Suzuki-Miyaura coupling involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond . The compound’s effectiveness in other applications, such as drug design, involves its ability to interact with specific molecular targets and pathways, although detailed mechanisms can vary depending on the specific application .

Comparison with Similar Compounds

1-(Methoxymethyl)pyrazole-3-boronic Acid can be compared to other boronic acids and pyrazole derivatives:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability advantages in various chemical reactions and applications.

Properties

Molecular Formula

C5H9BN2O3

Molecular Weight

155.95 g/mol

IUPAC Name

[1-(methoxymethyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C5H9BN2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3,9-10H,4H2,1H3

InChI Key

HANUGYNSFVKWLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)COC)(O)O

Origin of Product

United States

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